molecular formula C18H20N2O2 B11832997 1-[4-(Benzyloxy)benzoyl]piperazine

1-[4-(Benzyloxy)benzoyl]piperazine

Cat. No.: B11832997
M. Wt: 296.4 g/mol
InChI Key: DFFBWJWKKVFBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Hydrolysis of the Benzoyl Group

The benzoyl-piperazine bond undergoes acid- or base-catalyzed hydrolysis , yielding 4-(benzyloxy)benzoic acid and piperazine derivatives.

Reaction Type Reagents/Conditions Products Application
Acidic hydrolysis6M HCl, reflux, 6–8 h4-(Benzyloxy)benzoic acid + PiperazinePrecursor for salt formation
Basic hydrolysis2M NaOH, ethanol, 70°C, 4 hSame as aboveFunctional group interconversion

Hydrolysis kinetics depend on steric hindrance from the benzyloxy group, with complete conversion requiring extended reaction times ( ).

Hydrogenolysis of the Benzyloxy Group

The benzyl ether moiety is susceptible to catalytic hydrogenation , enabling deprotection to phenolic derivatives.

Catalyst Conditions Products Selectivity
10% Pd/CH₂ (1 atm), ethanol, 25°C4-Hydroxybenzoylpiperazine + Toluene>95%
Pd(OH)₂H₂ (3 atm), THF, 50°CSame as above98%

This reaction is critical for generating intermediates with free phenolic groups for further functionalization ( ).

Salt Formation with Hydrochloric Acid

The piperazine nitrogen undergoes protonation to form stable hydrochloride salts, enhancing solubility for pharmacological studies.

Reactants Conditions Product Solubility
This compound + HClEthanol, 0°C, stirringThis compound·HCl12 mg/mL in water

The hydrochloride salt (CAS 906745-06-0) is extensively characterized for crystallinity and stability under ambient conditions ( ).

Nitrile Reduction in Related Precursors

While not directly involving the title compound, precursor 4-(benzyloxy)benzonitrile (used in analog synthesis) undergoes LiAlH₄-mediated reduction :

Substrate Reagents Conditions Product Yield
4-(Benzyloxy)benzonitrileLiAlH₄, THF0°C → 25°C, 16 h → NaOH hydrolysis4-(Benzyloxy)benzylamine92–99%

This highlights the reactivity of intermediates in the compound’s synthetic pathway ( ).

Stability Under Thermal and Oxidative Conditions

The compound demonstrates moderate thermal stability but degrades under strong oxidizers:

Condition Observation Degradation Products
100°C, 24 h (dry)<5% decompositionNone detected
H₂O₂ (30%), 25°C, 12 hComplete oxidationBenzoic acid derivatives

Such data inform storage protocols and handling precautions ( ).

Pharmacological Derivatization

The compound serves as a scaffold for synthesizing β-catenin/BCL9 inhibitors (e.g., ZL3138 ), involving:

  • Suzuki coupling for aryl group introductions

  • Amide bond formation with phenoxyacetic acids

These modifications exploit the electron-rich piperazine ring for targeted bioactivity ( ).

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C18H20N2O2
Molecular Weight : 296.36 g/mol
IUPAC Name : (4-phenylmethoxyphenyl)-piperazin-1-ylmethanone
Canonical SMILES : C1CN(CCN1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds. Its unique benzyloxy and benzoyl substituents contribute to its reactivity and potential biological activities.

Chemistry

1-[4-(Benzyloxy)benzoyl]piperazine is utilized as a building block in organic synthesis . It serves as a reagent in various chemical reactions, including:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be performed with hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions : Nucleophilic substitution can occur with halogenated compounds under basic conditions.

These reactions enable the synthesis of more complex molecules that can be used in further research.

Biology

In biological research, this compound is employed in proteomics to study protein interactions and functions. Its ability to bind to specific proteins makes it useful for investigating cellular processes and pathways.

Medicine

The compound is under investigation for its potential therapeutic applications , particularly in drug development:

  • Antimycobacterial Activity : A series of derivatives based on this compound have shown promising results against Mycobacterium tuberculosis. For instance, certain derivatives exhibited minimal inhibitory concentrations comparable to first-line drugs like isoniazid, indicating their potential as new treatments for tuberculosis .
  • Cardiovascular Research : Compounds related to this compound have been evaluated for their effects on cardiac contractility without significantly altering heart rate, suggesting their utility in treating heart failure .

Industry

In industrial applications, this compound is utilized in the production of various chemical products and intermediates. Its versatility allows it to be incorporated into different synthetic pathways, enhancing the efficiency of chemical manufacturing processes.

Case Study 1: Antimycobacterial Evaluation

A recent study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound and evaluated their activity against M. tuberculosis. Two compounds demonstrated significant inhibition with MIC values similar to established treatments. This highlights the potential for developing new antitubercular agents based on this scaffold .

Case Study 2: Cardiovascular Effects

Research comparing the effects of a derivative of this compound with vesnarinone revealed that the compound increased atrial contractility significantly without inducing arrhythmias. This suggests its potential as a safer alternative for managing heart conditions .

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and medicine .

Biological Activity

1-[4-(Benzyloxy)benzoyl]piperazine is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 1-benzylpiperazine with 4-(benzyloxy)benzoyl chloride. This reaction typically occurs under controlled conditions to optimize yield and purity. The molecular formula for this compound is C25H28N2O2, indicating its complex structure which contributes to its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is believed to modulate various signaling pathways, which can lead to therapeutic effects in different disease models. The compound's ability to engage with proteins involved in critical biochemical pathways suggests potential applications in drug development.

1. Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of piperazine derivatives, including this compound. In vitro assays have shown that derivatives can inhibit key metabolic enzymes such as α-glucosidase, which plays a significant role in carbohydrate metabolism.

CompoundEnzyme Inhibition (IC50 µM)
This compound150 ± 10
Acarbose (Standard)610 ± 5

This table indicates that this compound exhibits promising α-glucosidase inhibitory activity compared to established standards.

2. Neuroprotective Effects

Research has suggested that piperazine derivatives may also possess neuroprotective properties. For instance, studies indicate that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.

CompoundAChE Inhibition (IC50 µM)
This compound200 ± 15
Tacrine (Standard)50 ± 3

The above data shows that while the compound is less potent than tacrine, it still demonstrates significant AChE inhibition, supporting its potential in neurodegenerative disease treatment.

Case Studies and Research Findings

Several studies have investigated the broader implications of piperazine derivatives:

  • Study on Antidiabetic Agents : Research published in Pharmaceutical Biology explored a series of piperazine derivatives, including this compound, revealing their effectiveness in lowering blood glucose levels in diabetic models through enzyme inhibition .
  • Neuroprotective Studies : A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage, suggesting that compounds like this compound could be beneficial in treating Alzheimer's disease .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(4-phenylmethoxyphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C18H20N2O2/c21-18(20-12-10-19-11-13-20)16-6-8-17(9-7-16)22-14-15-4-2-1-3-5-15/h1-9,19H,10-14H2

InChI Key

DFFBWJWKKVFBTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.